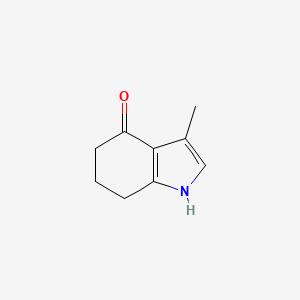

3-méthyl-6,7-dihydro-1H-indol-4(5H)-one

Vue d'ensemble

Description

3-methyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reagents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Mécanisme D'action

The mechanism of action of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit certain enzymes or bind to specific receptors, altering cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole: The parent compound of the indole family.

3-methylindole: A methylated derivative of indole.

6,7-dihydro-1H-indol-4(5H)-one: A similar compound without the methyl group.

Uniqueness

3-methyl-6,7-dihydro-1H-indol-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the partially saturated ring system can lead to distinct properties compared to other indole derivatives.

Activité Biologique

3-Methyl-6,7-dihydro-1H-indol-4(5H)-one, a compound with the molecular formula C9H9NO and a molecular weight of approximately 161.17 g/mol, has garnered attention in recent years due to its significant biological activities. This article explores its biological properties, synthesis methods, and potential applications in various fields.

Structural Characteristics

The compound is characterized by a bicyclic structure that features a fused indole ring system. The methyl group at the third position and the carbonyl group at the fourth position contribute to its unique chemical properties.

Biological Activities

Research indicates that 3-methyl-6,7-dihydro-1H-indol-4(5H)-one exhibits a range of biological activities, including:

- Antimicrobial Properties : Several studies have demonstrated its effectiveness against various pathogens. Notably, it shows activity against bacteria such as Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Molecular docking studies indicate that it interacts with key proteins involved in cancer progression .

- Neuroprotective Effects : There is emerging evidence that compounds related to this indole derivative could provide neuroprotection, potentially benefiting conditions like Alzheimer's disease .

Synthesis Methods

The synthesis of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several methods:

- Cyclization Reactions : Utilizing starting materials like 1,3-dicarbonyl compounds and hydrazine derivatives.

- Microwave-Assisted Synthesis : This method has been reported to enhance yields and reduce reaction times significantly .

Antimicrobial Activity

A study evaluated the antibacterial properties of various derivatives of 3-methyl-6,7-dihydro-1H-indol-4(5H)-one. The results indicated that increasing concentrations of the compound enhanced the zone of inhibition against Bacillus subtilis and Staphylococcus aureus. For instance, at a concentration of 2 mg/mL, significant antimicrobial activity was observed .

| Concentration (mg/mL) | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 1 | 12 | E. coli |

| 2 | 18 | Staphylococcus aureus |

| 2.5 | 22 | Bacillus subtilis |

Anticancer Activity

In another study focusing on its anticancer properties, molecular docking simulations revealed that 3-methyl-6,7-dihydro-1H-indol-4(5H)-one binds effectively to the active sites of proteins involved in cell cycle regulation and apoptosis. The binding energy calculated was around -7.0 kcal/mol, indicating a strong interaction .

Propriétés

IUPAC Name |

3-methyl-1,5,6,7-tetrahydroindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h5,10H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHVQHNXQVXZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10402319 | |

| Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6577-95-3 | |

| Record name | 3-methyl-6,7-dihydro-1H-indol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10402319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.